Lignoceryl behenate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

42233-17-0 |

|---|---|

Molecular Formula |

C46H92O2 |

Molecular Weight |

677.2 g/mol |

IUPAC Name |

tetracosyl docosanoate |

InChI |

InChI=1S/C46H92O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-27-29-31-33-35-37-39-41-43-45-48-46(47)44-42-40-38-36-34-32-30-28-26-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3 |

InChI Key |

VLAQWJMMSTXOEI-UHFFFAOYSA-N |

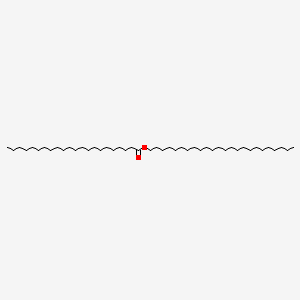

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of Lignoceryl Behenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceryl behenate, also known as tetracosyl docosanoate, is a wax ester composed of lignoceric acid (a saturated 24-carbon fatty acid) and lignoceryl alcohol (a saturated 24-carbon fatty alcohol). As a member of the very long-chain wax ester family, it is a significant component of various natural waxes, particularly in the epicuticular waxes of plants where it contributes to the formation of a protective waterproof barrier. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its biological relevance.

Chemical and Physical Properties

This compound is a large, nonpolar molecule, which dictates its physical properties as a waxy solid with low solubility in polar solvents. While specific experimental data for this compound is limited, the following tables summarize available information and predicted values based on its chemical structure and the properties of similar long-chain wax esters.

Table 1: General and Physical Properties of this compound

| Property | Value | Source/Method |

| Synonyms | Tetracosyl docosanoate | - |

| CAS Number | 42233-17-0 | [1][2] |

| Molecular Formula | C₄₆H₉₂O₂ | [1][2] |

| Molecular Weight | 677.22 g/mol | [1][2] |

| Appearance | Waxy solid (predicted) | General property of long-chain wax esters |

| Melting Point | Data not available (predicted to be high) | - |

| Boiling Point | Data not available (predicted to be high) | - |

| Density | Data not available | - |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like chloroform and hexane (predicted) | General property of wax esters |

Table 2: Spectroscopic Data Parameters for this compound (Predicted)

| Spectroscopic Technique | Predicted Chemical Shifts / Fragmentation Patterns |

| ¹H NMR (CDCl₃) | ~4.05 ppm (t, 2H, -CH₂-O-CO-), ~2.28 ppm (t, 2H, -CH₂-CO-), ~1.60 ppm (m, 4H, -CH₂-CH₂-O- and -CH₂-CH₂-CO-), ~1.25 ppm (s, broad, ~76H, -(CH₂)n-), ~0.88 ppm (t, 6H, -CH₃) |

| ¹³C NMR (CDCl₃) | ~174 ppm (-COO-), ~64 ppm (-CH₂-O-), ~34 ppm (-CH₂-CO-), ~32 ppm (-CH₂-CH₃), ~29 ppm (multiple, -(CH₂)n-), ~26 ppm (-CH₂-CH₂-O-), ~25 ppm (-CH₂-CH₂-CO-), ~23 ppm (-CH₂-CH₂-CH₃), ~14 ppm (-CH₃) |

| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 676. Prominent fragments corresponding to the lignoceryl acylium ion [C₂₄H₄₇O]⁺ at m/z 367 and fragments from the lignoceryl alkyl chain. |

| Infrared (IR) Spectroscopy | Strong C=O stretch around 1740 cm⁻¹, C-O stretch around 1175 cm⁻¹, and strong C-H stretches around 2850-2920 cm⁻¹. |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound. The following protocols are adapted from standard procedures for the analysis of lipids and wax esters.

Determination of Melting Point

The melting point of a waxy solid like this compound can be determined using the capillary method.

-

Apparatus : Melting point apparatus, capillary tubes, thermometer.

-

Procedure :

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Solubility Assessment

The solubility of this compound in various solvents can be determined qualitatively.

-

Materials : Test tubes, this compound, various polar and nonpolar solvents (e.g., water, ethanol, acetone, chloroform, hexane).

-

Procedure :

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into separate test tubes.

-

Add a measured volume of a solvent (e.g., 1 mL) to each test tube.

-

Vortex or shake the tubes vigorously for 1-2 minutes.

-

Allow the tubes to stand and observe for any undissolved solid.

-

If the solid dissolves, the compound is soluble in that solvent at that concentration. Gentle heating can be applied to assess solubility at elevated temperatures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation :

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming may be necessary.

-

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon NMR spectrum.

-

Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

-

Instrumentation : Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions :

-

Use a high-temperature capillary column suitable for high molecular weight compounds.

-

The injector temperature should be set high enough to vaporize the sample without degradation (e.g., 300-350 °C).

-

A temperature program for the oven should be used, starting at a lower temperature and ramping up to a high final temperature (e.g., 150 °C to 350 °C at 10 °C/min).

-

-

MS Conditions :

-

Acquire mass spectra in the m/z range of 50-800.

-

Use a standard electron energy of 70 eV for EI.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

-

Instrumentation : Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Melt Film : Melt a small amount of the wax ester between two KBr or NaCl plates to create a thin film.

-

KBr Pellet : Mix a small amount of the sample with dry KBr powder and press it into a transparent pellet.

-

Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place it in a liquid cell.

-

-

Acquisition :

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Record the sample spectrum and ratio it against the background.

-

The typical scanning range is 4000-400 cm⁻¹.

-

Biological Significance and Pathways

This compound is a type of very long-chain wax ester. In plants, these lipids are key components of the epicuticular wax layer, which plays a crucial role in protecting the plant from various environmental stresses.

Functions of Epicuticular Wax Esters:

-

Water Repellency : The hydrophobic nature of the wax layer prevents water loss from the plant surface, which is critical for drought tolerance.

-

UV Protection : The wax layer can reflect harmful UV radiation.

-

Defense : It acts as a physical barrier against pathogens and insects.

The biosynthesis of very long-chain wax esters in plants is a multi-step process that occurs in the endoplasmic reticulum of epidermal cells. It involves the elongation of fatty acid chains and their subsequent conversion to alcohols and finally to wax esters.

Conclusion

This compound is a representative very long-chain wax ester with important functions in the natural world, particularly in the protective coatings of plants. While specific experimental data on its physicochemical properties are not extensively documented, its characteristics can be inferred from its structure and the behavior of similar compounds. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this compound, which is essential for its potential applications in various scientific and industrial fields, including drug development where lipid-based formulation strategies are of growing interest. Further research is needed to fully elucidate the specific properties and biological roles of this and other very long-chain wax esters.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Tetracosyl Docosanoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tetracosyl docosanoate, a wax ester of significant interest in various industrial applications, including pharmaceuticals, cosmetics, and as a specialty lubricant.[1][2] This document outlines a detailed experimental protocol for the chemical synthesis of tetracosyl docosanoate via Fischer esterification, presents expected quantitative data in a structured format, and includes visualizations of the experimental workflow and relevant biosynthetic pathways. The content is intended to provide researchers and professionals in drug development and chemical synthesis with the necessary information to produce and understand this long-chain wax ester.

Introduction

Tetracosyl docosanoate (CAS No. 42233-17-0) is a saturated wax ester with the chemical formula C46H92O2.[3] It is formed from the esterification of docosanoic acid, a C22:0 long-chain saturated fatty acid, and tetracosanol, a C24:0 long-chain saturated fatty alcohol. Wax esters, in general, are known for their lubricating, water-repellent, and emollient properties, making them valuable components in a wide range of products.[1] While microbial and enzymatic synthesis routes for wax esters are subjects of ongoing research,[4][5][6] this guide focuses on a well-established and scalable chemical synthesis method.

Chemical Synthesis: Fischer Esterification

The synthesis of tetracosyl docosanoate can be efficiently achieved through the Fischer esterification of docosanoic acid with tetracosanol. This method involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, typically producing high yields of the corresponding ester.[7][8] The reaction is reversible and driven to completion by the removal of water, a byproduct of the reaction.[7][8]

Reaction Scheme:

Docosanoic Acid + Tetracosanol ⇌ Tetracosyl Docosanoate + Water

C₂₁H₄₃COOH + C₂₄H₄₉OH ⇌ C₂₁H₄₃COOC₂₄H₄₉ + H₂O

Detailed Experimental Protocol

3.1. Materials and Reagents

-

Docosanoic acid (Behenic acid, ≥99%)

-

Tetracosanol (Lignoceryl alcohol, ≥99%)

-

p-Toluenesulfonic acid monohydrate (p-TsOH, ≥98.5%) or concentrated Sulfuric Acid (H₂SO₄)

-

Toluene, anhydrous (99.8%)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane (for chromatography)

-

Ethyl acetate (for chromatography)

-

Silica gel (for column chromatography, 60 Å, 70-230 mesh)

3.2. Equipment

-

Three-neck round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Thin-layer chromatography (TLC) plates and chamber

3.3. Synthesis Procedure

-

Reactant Charging: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, add docosanoic acid (1 equivalent) and tetracosanol (1.1 equivalents).

-

Solvent and Catalyst Addition: Add anhydrous toluene to the flask to dissolve the reactants (approximately 200 mL). Add p-toluenesulfonic acid monohydrate (0.05 equivalents) as the catalyst.

-

Reaction Setup and Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (e.g., 95:5 v/v) eluent system. The reaction is considered complete when the starting carboxylic acid spot is no longer visible on the TLC plate.

-

Reaction Quenching and Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Deionized water.

-

Brine to remove any remaining aqueous impurities.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude tetracosyl docosanoate.

-

Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure tetracosyl docosanoate.

-

Final Product: The final product should be a white, waxy solid. Confirm the purity and identity using analytical techniques such as NMR, FT-IR, and mass spectrometry.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of tetracosyl docosanoate.

| Parameter | Value |

| Molecular Formula | C₄₆H₉₂O₂[3] |

| Molecular Weight | 677.22 g/mol [3] |

| CAS Number | 42233-17-0[3] |

| Appearance | White waxy solid |

| Expected Yield | > 90% |

| Expected Purity | > 98% (post-chromatography) |

Table 1: Physicochemical and Expected Synthesis Data for Tetracosyl Docosanoate.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of tetracosyl docosanoate.

5.2. Microbial Biosynthesis of Wax Esters

For context, the following diagram illustrates the general enzymatic pathway for the biosynthesis of wax esters in microorganisms.[1]

References

- 1. How to Synthesize Wax Esters? Three Synthetic Routes [clinicalresearchnewsonline.com]

- 2. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tetracosyl docosanoate | CAS#:42233-17-0 | Chemsrc [chemsrc.com]

- 4. DSpace [dr.lib.iastate.edu]

- 5. Microbial synthesis of wax esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wax ester-synthesizing activity of lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

Technical Guide: Very Long-Chain Fatty Acids as Core Biomarkers for X-Linked Adrenoleukodystrophy

Audience: Researchers, scientists, and drug development professionals.

Preamble: This document addresses the central role of very long-chain fatty acids (VLCFAs) as the primary biomarkers for X-linked Adrenoleukodystrophy (X-ALD). The term "Lignoceryl behenate," an ester of lignoceric acid (C24:0) and behenyl alcohol, is not a recognized or standard biomarker for X-ALD. The core diagnostic analytes are the free saturated VLCFAs, particularly hexacosanoic acid (C26:0), and their ratios to other fatty acids, as well as C26:0-lysophosphatidylcholine. This guide will focus exclusively on these scientifically established biomarkers.

Introduction to X-Linked Adrenoleukodystrophy (X-ALD)

X-linked Adrenoleukodystrophy (X-ALD) is a progressive, inherited neurodegenerative disorder caused by mutations in the ABCD1 gene.[1] This gene encodes the ALD protein (ALDP), an ATP-binding cassette (ABC) transporter located in the peroxisomal membrane.[1] A deficiency in functional ALDP impairs the transport of very long-chain fatty acid-CoA esters (VLCFA-CoA) into peroxisomes for degradation via β-oxidation.[2][3] The consequent failure to metabolize these lipids leads to their systemic accumulation in plasma and tissues, most notably in the brain's white matter, the spinal cord, and the adrenal cortex.[1][3] This accumulation is the biochemical hallmark of X-ALD and is directly linked to the disease's severe pathophysiology, which includes demyelination, axonal degeneration, and adrenal insufficiency.[4]

The clinical presentation of X-ALD is highly variable, ranging from a rapidly progressive cerebral demyelinating form in childhood (cerebral ALD) to a more slowly progressive myelopathy in adults (adrenomyeloneuropathy, AMN), and Addison's disease.[1] Due to this clinical heterogeneity, biochemical analysis is crucial for diagnosis.

Very Long-Chain Fatty Acids (VLCFAs): The Definitive Biomarkers

The definitive diagnosis of X-ALD in males relies on the demonstration of elevated concentrations of saturated VLCFAs in plasma or cells.[4] The key analytes are:

-

Hexacosanoic Acid (C26:0): The primary marker, which is significantly elevated in over 99.9% of male patients.

-

Tetracosanoic Acid (C24:0): Also typically elevated.

-

Docosanoic Acid (C22:0): Levels remain normal, making it an ideal internal reference.[5]

-

Ratios (C24:0/C22:0 and C26:0/C22:0): Calculating these ratios enhances diagnostic accuracy and corrects for variations in total plasma lipid content.[6]

While these markers are highly sensitive for male patients, approximately 10-15% of female heterozygotes may present with normal plasma VLCFA levels, necessitating genetic testing for definitive diagnosis in women.[4]

A More Sensitive Biomarker: C26:0-Lysophosphatidylcholine (C26:0-lysoPC)

Recent advancements have identified C26:0-lysophosphatidylcholine (C26:0-lysoPC) as a superior biomarker.[4] It is elevated in all male and over 99% of female ALD patients, including those females with normal traditional VLCFA profiles.[4][7] This has made C26:0-lysoPC the standard for newborn screening programs, allowing for early detection and intervention.[8][9]

Quantitative Data on VLCFA Biomarkers

The following tables summarize typical concentrations of key VLCFA biomarkers in plasma and dried blood spots (DBS) from healthy controls and X-ALD patients.

Table 1: Plasma Very Long-Chain Fatty Acid Concentrations

| Analyte | Healthy Controls | X-ALD Male Patients | Units |

|---|---|---|---|

| C26:0 | < 1.32[10] | 1.61 - 3.34 (or higher)[11] | µmol/L |

| C24:0/C22:0 Ratio | 0 - 1.39[12] | > 1.39 (typically > 1.6)[12] | Unitless |

| C26:0/C22:0 Ratio | 0 - 0.023[10][12] | > 0.023 (typically > 0.05)[11][12] | Unitless |

Note: Reference ranges can vary slightly between laboratories.

Table 2: C26:0-Lysophosphatidylcholine (C26:0-lysoPC) Concentrations in Dried Blood Spots (DBS) for Newborn Screening

| Analyte | Healthy Newborns (Mean ± SD) | X-ALD Newborns (Mean ± SD) | Units |

|---|

| C26:0-lysoPC | 0.07 ± 0.02[8] | 1.13 ± 0.67[13] | µmol/L |

Note: Cutoff values for presumptive positives in screening programs are typically set multiple standard deviations above the control mean (e.g., ≥0.23 µmol/L).[8]

Pathophysiology and Diagnostic Logic

The accumulation of VLCFAs is a direct result of mutations in the ABCD1 gene. The resulting dysfunctional ALDP transporter prevents VLCFA-CoA from entering the peroxisome, leading to two main consequences: impaired β-oxidation (breakdown) and increased substrate availability for further elongation by enzymes like ELOVL1.[2]

Caption: Pathophysiological cascade in X-ALD, from gene mutation to tissue damage.

The diagnostic workflow for X-ALD leverages this clear biochemical defect.

Caption: Standard diagnostic workflow for X-linked Adrenoleukodystrophy.

Experimental Protocols

Accurate quantification of VLCFAs is critical for diagnosis. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for plasma VLCFA analysis, while Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is used for C26:0-lysoPC in dried blood spots.[6][14]

Protocol: Plasma VLCFA Analysis by GC-MS

This protocol outlines a generalized procedure for the analysis of total VLCFAs in plasma.[6][15]

1. Sample Preparation & Internal Standard Addition:

-

To a glass tube, add 100 µL of patient plasma.

-

Add a known quantity of an internal standard not naturally abundant in plasma, such as heptadecanoic acid (C17:0).

2. Lipid Extraction and Hydrolysis:

-

Perform a total lipid extraction using a 2:1 (v/v) chloroform:methanol solution (Folch method).[15] Vortex vigorously.

-

Centrifuge to separate the phases and collect the lower organic layer containing lipids.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

To cleave fatty acids from complex lipids, perform acid hydrolysis by adding a reagent like 5% HCl in methanol and heating at 80-100°C for 1-2 hours.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

The acid hydrolysis step also serves to methylate the free carboxyl groups of the fatty acids, creating more volatile FAMEs suitable for GC analysis.

-

After cooling, add hexane to extract the FAMEs. Vortex and centrifuge.

-

Carefully transfer the upper hexane layer to a new vial for analysis.[15]

4. GC-MS Instrumental Analysis:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.[15]

-

Injection: 1 µL, splitless mode at 280°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial 100°C for 2 min, ramp at 10°C/min to 250°C, then ramp at 5°C/min to 320°C and hold for 10 min.[15]

-

Mass Spectrometer: Agilent MS or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Analysis Mode: Selected Ion Monitoring (SIM) to enhance sensitivity for target FAMEs.

5. Quantification:

-

Calculate the concentration of C22:0, C24:0, and C26:0 by comparing the peak area of each analyte to the peak area of the C17:0 internal standard and referencing a standard curve.

-

Calculate the C24:0/C22:0 and C26:0/C22:0 ratios.

Caption: General workflow for VLCFA analysis in plasma using GC-MS.

Protocol: DBS C26:0-lysoPC Analysis by LC-MS/MS

This protocol is adapted for high-throughput newborn screening.[9][13]

1. Sample Preparation:

-

Punch a 3.2 mm disc from a dried blood spot card into a 96-well plate.

-

Add an extraction solvent (e.g., a mixture of acetonitrile, methanol, and water) containing a deuterated internal standard (e.g., d4-C26:0-lysoPC).[9]

-

Agitate the plate (e.g., 30-45 minutes at 45°C) to extract the analytes.

-

Centrifuge the plate and transfer the supernatant for analysis.

2. LC-MS/MS Instrumental Analysis:

-

Method: Flow Injection Analysis (FIA) or rapid High-Performance Liquid Chromatography (HPLC) is often used to shorten analysis time.[8][9]

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), often in negative ion mode to improve specificity.[8][13]

-

Analysis Mode: Multiple Reaction Monitoring (MRM). The instrument is set to monitor a specific precursor-to-product ion transition for both the analyte and the internal standard.

3. Quantification:

-

The concentration of C26:0-lysoPC is determined from the ratio of the analyte peak area to the internal standard peak area, referenced against a calibration curve prepared in a blood matrix.

Conclusion and Future Directions

The measurement of VLCFAs, specifically C26:0 and its ratios, remains the cornerstone for the diagnosis of X-ALD. The validation and implementation of C26:0-lysoPC as a biomarker has significantly improved diagnostic sensitivity, especially for female carriers, and has enabled widespread newborn screening. For drug development professionals, these biomarkers are indispensable tools for patient identification, cohort stratification, and as potential surrogate endpoints to monitor therapeutic efficacy in clinical trials. Future research is focused on identifying biomarkers that can predict the clinical course of the disease and correlate with disease severity, which remains a significant challenge as VLCFA levels themselves do not correlate with phenotype.[7][16]

References

- 1. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Metabolic rerouting via SCD1 induction impacts X-linked adrenoleukodystrophy [jci.org]

- 4. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 5. Impaired Very Long-chain Acyl-CoA β-Oxidation in Human X-linked Adrenoleukodystrophy Fibroblasts Is a Direct Consequence of ABCD1 Transporter Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. Molecular Biomarkers for Adrenoleukodystrophy: An Unmet Need - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Newborn Screen for X-Linked Adrenoleukodystrophy Using Flow Injection Tandem Mass Spectrometry in Negative Ion Mode | MDPI [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS for X-linked adrenoleukodystrophy newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

Lignoceryl Behenate: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceryl behenate (C46H92O2), a saturated wax ester, is a molecule of significant interest due to its unique physicochemical properties, including a high melting point and hydrophobicity. These characteristics make it a valuable component in various industrial applications, ranging from cosmetics and pharmaceuticals to coatings and lubricants. This technical guide provides an in-depth exploration of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an overview of its biosynthetic pathway in plants.

Natural Sources of this compound

This compound is found in nature as a component of various plant and insect waxes. While specific quantitative data for this compound is often embedded within the broader analysis of total wax ester content, the following sources are known to contain significant amounts of very long-chain wax esters, including those in the C46 range.

Plant Waxes

Plant cuticular waxes form a protective layer on the surface of leaves, stems, and fruits, and are a primary source of long-chain esters.

-

Carnauba Wax (Copernicia prunifera): Obtained from the leaves of the Brazilian palm tree, Carnauba wax is renowned for its hardness and high melting point. It is a complex mixture of compounds, with a significant portion being aliphatic esters. These esters are composed of fatty acids and fatty alcohols with chain lengths predominantly in the C16 to C34 range, making it a likely source of this compound.[1] Carnauba wax consists of approximately 62% wax esters.[1]

-

Rice Bran Wax (Oryza sativa): A byproduct of rice bran oil production, this wax is characterized by its high content of long-chain fatty acids and higher alcohol esters.[2] The primary monoesters in rice bran wax range from C46 to C66, indicating the presence of this compound.[3] The major constituents are saturated esters of C22 and C24 fatty acids and C24 to C40 aliphatic alcohols.[4]

-

Sugarcane Wax (Saccharum officinarum): Found on the outer stalk of the sugarcane plant, this wax is another potential source of very long-chain esters. Analysis of sugarcane wax has revealed the presence of wax esters as major components, with the alcohol and acid portions having chain lengths in the C26-C32 range.[5]

-

Candelilla Wax (Euphorbia cerifera): This wax is extracted from the Candelilla shrub and contains a mixture of hydrocarbons, free fatty acids, and esters. While hydrocarbons are the major component, esters of higher molecular weight are also present.[6]

Insect Waxes

-

Beeswax (Apis mellifera): Produced by honeybees, beeswax is a complex mixture of over 300 different compounds, with fatty acid esters being a major component (around 67%).[7] While the exact composition can vary, it is known to contain a range of long-chain esters.[8]

Fossilized Plant Waxes

-

Montan Wax (Lignite Wax): This hard wax is extracted from lignite, a type of brown coal formed from fossilized plants. It has a high content of non-glyceride long-chain carboxylic acid esters (62-68% by weight), with carbon chains from C24 to C30.[9]

Table 1: General Composition of Natural Waxes Containing Very Long-Chain Esters

| Natural Source | Scientific Name | Major Components | Wax Ester Content (%) | Key Fatty Acid/Alcohol Chain Lengths |

| Carnauba Wax | Copernicia prunifera | Aliphatic esters, diesters, fatty alcohols | ~62 | C16-C34[1] |

| Rice Bran Wax | Oryza sativa | Aliphatic acid and higher alcohol esters | - | Fatty Acids: C14-C36, Fatty Alcohols: C22-C38[10] |

| Sugarcane Wax | Saccharum officinarum | Alkanes, wax esters, phytosterols | - | Fatty Alcohols: C26-C32[5] |

| Candelilla Wax | Euphorbia cerifera | Hydrocarbons, esters, free acids, resins | ~20-29 | - |

| Beeswax | Apis mellifera | Esters, hydrocarbons, free fatty acids | ~67 | - |

| Montan Wax | - | Carboxylic acid esters, free organic acids | ~62-68 | C24-C30[9] |

Note: Specific quantitative data for this compound (C46 ester) is limited in the publicly available literature. The table reflects the general composition and the presence of relevant long-chain esters.

Experimental Protocols

Extraction of Wax Esters from Plant Material

This protocol outlines a general procedure for the solvent extraction of cuticular waxes from plant sources, which can be adapted for sources like Carnauba palm leaves.

Objective: To extract total lipids, including wax esters, from plant material.

Materials:

-

Fresh or dried plant material (e.g., Carnauba palm leaves)

-

Chloroform

-

Methanol

-

Hexane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Glassware (beakers, flasks, graduated cylinders)

-

Filter paper

Procedure:

-

Sample Preparation: If using fresh plant material, wash with deionized water to remove surface contaminants and blot dry. Cut the material into smaller pieces to increase surface area.

-

Extraction: Immerse the prepared plant material in a chloroform:methanol (2:1, v/v) solution in a flask. For every 10 g of plant material, use approximately 100 mL of solvent.

-

Agitation: Gently agitate the mixture at room temperature for 1-2 hours.

-

Filtration: Filter the mixture through filter paper to separate the plant debris from the solvent extract.

-

Phase Separation: Transfer the filtrate to a separatory funnel. Add deionized water (approximately 20% of the total volume) and shake vigorously. Allow the phases to separate. The lower chloroform phase will contain the lipids.

-

Drying: Collect the lower chloroform phase and dry it over anhydrous sodium sulfate.

-

Solvent Evaporation: Filter out the sodium sulfate and evaporate the chloroform using a rotary evaporator under reduced pressure to obtain the crude wax extract.

-

Fractionation (Optional): The crude wax can be further fractionated using column chromatography on silica gel. Elute with solvents of increasing polarity (e.g., hexane, followed by hexane:diethyl ether mixtures) to separate different lipid classes. Wax esters are typically eluted with a non-polar solvent like hexane.

Quantification of this compound by High-Temperature Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the analysis of intact very long-chain wax esters.

Objective: To identify and quantify this compound in a wax extract.

Materials:

-

Wax extract

-

Internal standard (e.g., a C48 or C50 wax ester not present in the sample)

-

Hexane or Toluene (GC grade)

-

GC-MS system equipped with a high-temperature capillary column (e.g., DB-1 HT)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the wax extract (e.g., 10 mg) and dissolve it in a known volume of hexane or toluene (e.g., 1 mL).

-

Add a known amount of the internal standard to the sample solution.

-

-

GC-MS Analysis:

-

Injector Temperature: 390°C.

-

Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 μm film thickness).

-

Carrier Gas: Helium.

-

Oven Temperature Program:

-

Initial temperature: 120°C.

-

Ramp to 240°C at 15°C/min.

-

Ramp to 390°C at 8°C/min.

-

Hold at 390°C for 6 min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: m/z 50-920.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound (C46H92O2) based on its retention time and mass spectrum. The mass spectrum of wax esters typically shows characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties.

-

Quantify the amount of this compound by comparing the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with a this compound standard.

-

Biosynthesis of this compound in Plants

The biosynthesis of very long-chain wax esters like this compound in plants is a multi-step process that primarily occurs in the endoplasmic reticulum (ER) of epidermal cells. It begins with the synthesis of fatty acids in the plastids, followed by elongation and subsequent esterification in the ER.

The key enzymatic steps are:

-

Fatty Acid Elongation (FAE): C16 and C18 fatty acids, synthesized in the plastid, are transported to the ER and elongated by a multi-enzyme complex known as the fatty acid elongase. This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain to produce very long-chain fatty acids (VLCFAs), such as lignoceric acid (C24:0) and behenic acid (C22:0).

-

Reduction to Fatty Alcohols: A portion of the VLCFA-CoAs is reduced to their corresponding fatty alcohols by a Fatty Acyl-CoA Reductase (FAR).[1]

-

Esterification: A Wax Synthase (WS) enzyme catalyzes the final step, which is the esterification of a fatty alcohol with another fatty acyl-CoA molecule to form the wax ester.[1] For this compound, this would involve the esterification of lignoceryl alcohol with behenoyl-CoA, or vice-versa.

References

- 1. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rice bran wax - Wikipedia [en.wikipedia.org]

- 3. Rice Bran Wax - Koster Keunen Waxes [kosterkeunen.com]

- 4. researchgate.net [researchgate.net]

- 5. Composition of sugarcane waxes in rum factory wastes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. journal.bee.or.kr [journal.bee.or.kr]

- 9. A Beginner's Guide To Rice Bran Wax Composition [greenspringnatural.com]

- 10. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lignoceryl Behenate (CAS Number 42233-17-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceryl behenate (CAS No. 42233-17-0), also known as tetracosyl docosanoate, is a wax ester composed of lignoceric acid (a C24 saturated fatty acid) and behenyl alcohol (a C22 saturated fatty alcohol). As a member of the very long-chain wax ester family, it is a lipophilic and water-insoluble compound. Wax esters are ubiquitous in nature, serving as protective coatings on plant leaves, components of insect waxes, and energy storage lipids in various marine organisms. In mammals, they are found in skin sebum and meibomian gland secretions, contributing to the barrier function of the skin and the stability of the tear film. While specific research on this compound is limited, this guide provides a comprehensive overview of its physicochemical properties, biological significance, and relevant experimental protocols, drawing upon the broader knowledge of very long-chain wax esters.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes its known properties and includes data for the closely related compound, behenyl behenate, for comparative purposes.

| Property | This compound (CAS: 42233-17-0) | Behenyl Behenate (CAS: 17671-27-1) |

| Synonyms | Tetracosyl docosanoate | Docosyl docosanoate |

| Molecular Formula | C₄₆H₉₂O₂ | C₄₄H₈₈O₂ |

| Molecular Weight | 677.22 g/mol | 649.17 g/mol |

| Appearance | White powder | Solid |

| Melting Point | Data not available | 70 - 75 °C |

| Boiling Point | Data not available | 627.1 °C at 760 mmHg |

| Density | Data not available | 0.856 g/cm³ |

| Solubility | Insoluble in water; likely soluble in nonpolar organic solvents such as hexane, toluene, and chloroform. | Data not available |

Disclaimer: The physical properties of Behenyl Behenate are provided for informational purposes only and may not be representative of this compound.

Biological Significance and Metabolism

Biosynthesis and Metabolism of Very Long-Chain Wax Esters

The biosynthesis of wax esters is a two-step enzymatic process. First, a very long-chain fatty acyl-CoA, such as lignoceryl-CoA, is reduced to its corresponding fatty alcohol by a fatty acyl-CoA reductase (FAR). Subsequently, a wax synthase (WS) enzyme catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule, in this case, behenoyl-CoA, to form the wax ester, this compound.

Upon ingestion, wax esters are hydrolyzed in the gastrointestinal tract by a bile salt-dependent pancreatic carboxyl esterase, which breaks the ester bond to release the constituent very long-chain fatty acid and fatty alcohol.[1] These are then absorbed by the intestinal epithelial cells.[2] The metabolism of these very long-chain aliphatic compounds is handled by the "fatty alcohol cycle," where very long-chain fatty alcohols, fatty aldehydes, and fatty acids are reversibly interconverted.[1]

Role in Biological Systems

Very long-chain fatty acids (VLCFAs) and their derivatives, including wax esters, are crucial components of biological barriers.[3] In mammals, they are integral to the composition of skin lipids, where they contribute to the prevention of water loss and protection against environmental insults.[4] They are also major components of meibum, the secretion of the meibomian glands in the eyelids, which forms the lipid layer of the tear film, preventing its evaporation.[3][4]

Recent research has also highlighted the role of VLCFAs and their metabolic intermediates, long-chain acyl-CoA esters, as signaling molecules.[5] While specific signaling pathways involving this compound have not been elucidated, it is plausible that as a source of lignoceric acid and behenyl alcohol, it could influence cellular processes regulated by these molecules. In plants, VLCFAs are involved in developmental processes and stress responses.[4]

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol describes a general method for the chemical synthesis of a wax ester, which can be adapted for this compound.

Materials:

-

Lignoceric acid

-

Behenyl alcohol

-

Toluene (anhydrous)

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of lignoceric acid and behenyl alcohol in anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (approximately 5 mol% relative to the limiting reagent).

-

Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 95:5 v/v). The product, being less polar, will have a higher Rf value than the starting materials.

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel, eluting with a hexane gradient.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final product.

-

Confirm the identity and purity of the synthesized this compound by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analysis of this compound by High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS)

Due to their high molecular weight and low volatility, the analysis of intact wax esters like this compound requires high-temperature GC-MS.[6]

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.[1]

-

Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[1]

-

Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).[1][2]

-

Injector Temperature: 390 °C.[2]

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Oven Temperature Program:

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-920.[2]

Procedure:

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent such as hexane, toluene, or ethanol to a final concentration of 0.1–1.0 mg/mL.[2]

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

Data Acquisition: Acquire the data in full scan mode over the specified m/z range.

-

Data Analysis: The mass spectrum of this compound will show characteristic fragmentation patterns. The molecular ion peak (M+) may be weak or absent. Key fragments will correspond to the acylium ion of lignoceric acid ([C₂₄H₄₇O]⁺) and fragments related to the behenyl alkyl chain.

Applications in Research and Drug Development

While there is no specific literature on the use of this compound in drug development, related long-chain lipids, such as glyceryl behenate, are extensively used as excipients in pharmaceutical formulations. Glyceryl behenate is employed as a lubricant in tablet and capsule manufacturing and as a lipid matrix for sustained-release drug delivery systems. Given its similar long-chain and lipidic nature, this compound could potentially be explored for similar applications, such as in the formulation of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) for the delivery of poorly soluble drugs. Its high melting point and hydrophobicity may offer advantages in controlling drug release and protecting active pharmaceutical ingredients from degradation. Further research is warranted to investigate the potential of this compound in drug delivery and other pharmaceutical applications.

Conclusion

This compound is a very long-chain wax ester with potential applications in various scientific and industrial fields. While specific data on its physicochemical properties and biological functions are currently scarce, this guide provides a comprehensive overview based on the well-established knowledge of the broader class of wax esters. The detailed experimental protocols for synthesis and analysis offer a practical foundation for researchers and drug development professionals interested in exploring the properties and applications of this and other similar long-chain lipids. As the field of lipidomics and its role in health and disease continues to expand, further investigation into the specific roles of individual wax esters like this compound is anticipated.

References

- 1. benchchem.com [benchchem.com]

- 2. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irsm.cas.cz [irsm.cas.cz]

- 4. Mammalian Wax Biosynthesis: II. EXPRESSION CLONING OF WAX SYNTHASE cDNAs ENCODING A MEMBER OF THE ACYLTRANSFERASE ENZYME FAMILY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. bio.libretexts.org [bio.libretexts.org]

The Metabolic Maze: An In-depth Technical Guide to the Metabolism of Very-Long-Chain Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways governing very-long-chain fatty acid (VLCFA) esters, with a focus on their synthesis, degradation, and transport. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the roles of VLCFAs in health and disease.

Introduction to Very-Long-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. They are essential components of cellular lipids, particularly sphingolipids and glycerophospholipids, and play crucial roles in various physiological processes, including the formation of myelin, maintenance of the skin barrier, and retinal function. The metabolism of VLCFAs is a tightly regulated process, and its dysregulation is associated with several severe genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[1]

Metabolic Pathways of Very-Long-Chain Fatty Acid Esters

The cellular concentration of VLCFAs is maintained through a delicate balance between their synthesis via elongation and their degradation through peroxisomal β-oxidation.

Synthesis of Very-Long-Chain Fatty Acids: The Elongation Pathway

VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle, catalyzed by a complex of enzymes. The rate-limiting step is the initial condensation reaction, which is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). Mammals have seven different ELOVLs (ELOVL1-7), each with distinct substrate specificities for fatty acyl-CoAs of varying chain lengths and degrees of saturation.

The elongation cycle proceeds as follows:

-

Condensation: An acyl-CoA molecule is condensed with a two-carbon unit from malonyl-CoA by an ELOVL enzyme, forming a 3-ketoacyl-CoA.

-

Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase.

-

Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA, a reaction catalyzed by a 3-hydroxyacyl-CoA dehydratase.

-

Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the original substrate, by a trans-2,3-enoyl-CoA reductase.

This newly elongated acyl-CoA can then serve as a substrate for further rounds of elongation or be incorporated into complex lipids.

References

Methodological & Application

Application Note: Quantification of Lignoceryl Behenate by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of Lignoceryl behenate, a very long-chain wax ester, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of this large molecule, a derivatization step involving transesterification to form fatty acid methyl esters (FAMEs) and the corresponding fatty alcohol is employed. This method offers high sensitivity and selectivity for the analysis of this compound in various matrices. This document outlines the complete workflow from sample preparation to data analysis and includes expected quantitative performance metrics based on similar long-chain wax esters.

Introduction

This compound (C46H92O2) is a wax ester composed of lignoceric acid (a C24 saturated fatty acid) and behenyl alcohol (a C22 saturated fatty alcohol). The analysis and quantification of such very long-chain wax esters are pertinent in various fields, including biochemistry, natural product chemistry, and the development of pharmaceuticals and cosmetics. Gas Chromatography-Mass Spectrometry is a powerful technique for this purpose, offering excellent separation and specific detection. However, the high molecular weight and low volatility of this compound necessitate a derivatization strategy to ensure amenability to GC analysis. The most common approach is a transesterification reaction, which cleaves the ester bond and converts the constituent fatty acid into its more volatile methyl ester (methyl lignocerate) and liberates the fatty alcohol (behenyl alcohol).

Experimental Workflow

The overall experimental workflow for the quantification of this compound by GC-MS is depicted in the following diagram.

Application Notes and Protocols for Lignoceryl Behenate Extraction from Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceryl behenate, a saturated very-long-chain fatty acid (VLCFA) with a 24-carbon backbone (C24:0), is a critical analyte in the study of several metabolic disorders, most notably peroxisomal biogenesis disorders such as Zellweger spectrum disorder and X-linked adrenoleukodystrophy (X-ALD).[1] In these conditions, impaired peroxisomal β-oxidation leads to the accumulation of VLCFAs, including this compound, in various tissues and cell types, including cultured skin fibroblasts.[1] Accurate and reproducible quantification of this compound in fibroblasts is therefore essential for disease diagnosis, monitoring, and the development of novel therapeutic interventions.

This document provides a detailed protocol for the extraction of this compound from cultured fibroblasts, followed by preparation for analysis by gas chromatography-mass spectrometry (GC-MS). The presented methodologies are based on established lipid extraction techniques and are intended to provide a robust workflow for researchers in academic and industrial settings.

Metabolic Significance of this compound

This compound, as a VLCFA, undergoes catabolism exclusively in peroxisomes via β-oxidation. This metabolic pathway involves a series of enzymatic reactions that shorten the fatty acid chain. A defect in any of the enzymes or transporters involved in this process can lead to the accumulation of this compound and other VLCFAs, which is a hallmark of certain genetic disorders.

Below is a diagram illustrating the peroxisomal β-oxidation of lignoceric acid.

Experimental Protocols

This section details the necessary steps for the extraction and preparation of this compound from fibroblast cell cultures for subsequent analysis.

Fibroblast Cell Culture and Harvesting

A comprehensive protocol for culturing and harvesting fibroblasts is essential for obtaining reliable and reproducible results.

Materials:

-

Fibroblast cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

Cell scraper

-

Centrifuge tubes

-

Hemocytometer or automated cell counter

Protocol:

-

Culture fibroblasts in T-75 or T-150 flasks until they reach approximately 90-95% confluency.

-

Aspirate the culture medium and wash the cell monolayer twice with sterile PBS.

-

Add 3-5 mL of trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 5-10 mL of complete culture medium.

-

Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in a known volume of PBS for cell counting.

-

Count the cells using a hemocytometer or an automated cell counter.

-

Pellet the cells again by centrifugation and discard the supernatant. The cell pellet can be stored at -80°C until lipid extraction.

This compound Extraction

The choice of extraction method is critical for the efficient recovery of VLCFAs. The Folch and Bligh & Dyer methods are two of the most widely used and validated techniques for lipid extraction from biological samples. While specific recovery data for this compound from fibroblasts is not extensively published, the Folch method is generally preferred for solid tissues and cell pellets due to its higher solvent-to-sample ratio, which can enhance the extraction of less abundant lipids.

Comparison of Common Lipid Extraction Methods

| Feature | Folch Method | Bligh & Dyer Method |

| Solvent System | Chloroform:Methanol (2:1, v/v) | Chloroform:Methanol (1:2, v/v) initially, then adjusted |

| Solvent:Sample Ratio | High (e.g., 20:1) | Low (e.g., 3:1) |

| Typical Application | Solid tissues, cell pellets | Liquid samples, homogenates |

| Reported Efficiency | Generally provides higher recovery for a broad range of lipids, especially in samples with >2% lipid content.[2] | Efficient for samples with low lipid content, but may underestimate lipids in richer samples.[2][3] |

Recommended Protocol: Modified Folch Extraction

This protocol is optimized for the extraction of total lipids, including this compound, from a fibroblast cell pellet.

Materials:

-

Fibroblast cell pellet (typically 1-5 million cells)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal Standard (e.g., deuterated lignoceric acid)

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas evaporator

Protocol:

-

To a glass centrifuge tube containing the fibroblast cell pellet, add a known amount of deuterated lignoceric acid internal standard.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the cell pellet.

-

Vortex the mixture vigorously for 2 minutes to ensure complete cell lysis and lipid solubilization.

-

Incubate the mixture at room temperature for 20-30 minutes.

-

Add 0.4 mL of 0.9% NaCl solution to the tube to induce phase separation.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tube at 1,000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Re-extract the upper aqueous phase and the protein interface with 1 mL of chloroform. Vortex, centrifuge, and collect the lower organic phase, combining it with the first extract.

-

Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen gas.

-

The dried lipid extract is now ready for derivatization and GC-MS analysis.

Derivatization of this compound for GC-MS Analysis

For GC-MS analysis, the carboxyl group of fatty acids must be derivatized to increase their volatility. A common and effective method is the formation of fatty acid methyl esters (FAMEs).

Materials:

-

Dried lipid extract

-

BF3-methanol (14% w/v)

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Heating block or water bath

-

GC vials

Protocol:

-

To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

-

Cap the tube tightly and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex the mixture for 1 minute and then centrifuge at 500 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Analysis

The FAMEs are then analyzed by GC-MS. The specific parameters of the GC-MS method will depend on the instrument used, but a general outline is provided below.

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: DB-1ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

-

Injector Temperature: 280°C

-

Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of this compound methyl ester and the internal standard.

Experimental Workflow

The entire process from cell culture to data analysis is summarized in the following workflow diagram.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and organized manner. Below is a template for a table to compare the efficiency of different extraction methods. It is recommended that each laboratory validates its chosen method to determine its own recovery and reproducibility metrics.

Table 1: Illustrative Comparison of Lipid Extraction Methods

| Parameter | Folch Method | Bligh & Dyer Method | Reference |

| Relative Recovery of Total Lipids | +++ | ++ | [2] |

| Reproducibility (RSD) | < 10% | < 15% | [4] |

| Suitability for VLCFAs | High | Moderate | General literature consensus |

| Sample Throughput | Moderate | High | Protocol-dependent |

Note: The values in this table are illustrative and can vary depending on the specific sample matrix and experimental conditions. "+++" indicates higher performance, while "++" indicates good performance. RSD refers to the Relative Standard Deviation.

Conclusion

The protocol described in this application note provides a comprehensive and robust method for the extraction and analysis of this compound from cultured fibroblasts. The use of a modified Folch extraction, followed by derivatization to FAMEs and analysis by GC-MS, is a well-established workflow for the quantification of VLCFAs. Adherence to this detailed protocol will enable researchers to obtain accurate and reproducible data, which is crucial for advancing our understanding of peroxisomal disorders and for the development of effective therapies.

References

- 1. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vliz.be [vliz.be]

- 3. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lignoceryl Behenate as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative mass spectrometry, particularly in lipidomics and the analysis of complex biological matrices, the use of a suitable internal standard is paramount for achieving accurate and reproducible results. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to both calibration standards and unknown samples. Its primary role is to correct for variations that may occur during sample preparation, extraction, and the analytical measurement process itself.

Lignoceryl behenate (C46H92O2), a wax ester composed of lignoceric acid (a C24:0 saturated fatty acid) and behenyl alcohol (a C22:0 saturated fatty alcohol), is a potential candidate for use as an internal standard in the analysis of very-long-chain fatty acids (VLCFAs) and their esters. Its high molecular weight, thermal stability, and low natural abundance in many biological samples make it a suitable choice for methods employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in mass spectrometry-based quantitative analysis.

Principle of Internal Standardization

The fundamental principle of the internal standard method is the use of a ratio of the analyte signal to the internal standard signal. This ratio is then used to construct a calibration curve and to determine the concentration of the analyte in unknown samples. By using this ratio, any proportional loss of analyte during sample processing or fluctuations in instrument response will be compensated for by a similar change in the internal standard signal.[1][2]

Application: Quantitative Analysis of Very-Long-Chain Fatty Acids (VLCFAs)

This compound can be employed as an internal standard for the quantification of VLCFAs in biological matrices such as plasma, serum, and tissue extracts. The analysis of VLCFAs is crucial for the diagnosis and monitoring of several metabolic disorders, including X-linked adrenoleukodystrophy.[3][4][5]

Data Presentation: Quantitative Parameters for Method Validation

The following table summarizes typical validation parameters for a quantitative mass spectrometry method using an internal standard. The values presented are illustrative and should be established for each specific analytical method.

| Validation Parameter | Acceptance Criteria | Illustrative Performance with this compound IS |

| Linearity (R²) | ≥ 0.99 | 0.995 |

| Accuracy (% Recovery) | 85 - 115% | 92 - 108% |

| Precision (% RSD) | ≤ 15% | < 10% |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | Analyte-dependent |

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | Analyte-dependent |

| Matrix Effect | 85 - 115% | Within acceptable range |

| Extraction Recovery | Consistent and reproducible | > 80% |

Experimental Protocols

Due to the limited availability of specific published protocols for this compound as an internal standard, the following are generalized protocols for the analysis of very-long-chain fatty acid esters using GC-MS and LC-MS/MS. These should be adapted and validated for the specific analyte and matrix of interest.

Protocol 1: GC-MS Analysis of VLCFA Methyl Esters

This protocol is suitable for the analysis of total VLCFAs after hydrolysis and derivatization to their methyl esters.

1. Sample Preparation and Lipid Extraction:

-

Materials:

-

Biological sample (e.g., 100 µL plasma)

-

This compound internal standard solution (10 µg/mL in chloroform/methanol 2:1, v/v)

-

Chloroform/Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Nitrogen gas for evaporation

-

Methanolic HCl (5%)

-

-

Procedure:

-

To a glass tube, add the biological sample.

-

Spike the sample with a known amount of the this compound internal standard solution (e.g., 50 µL).

-

Add 3 mL of chloroform/methanol (2:1, v/v) and vortex for 2 minutes.

-

Add 0.6 mL of 0.9% NaCl solution and vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

2. Hydrolysis and Derivatization:

-

Procedure:

-

To the dried lipid extract, add 1 mL of 5% methanolic HCl.

-

Cap the tube tightly and heat at 80°C for 1 hour to hydrolyze the esters and form fatty acid methyl esters (FAMEs).

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

-

3. GC-MS Parameters (Illustrative):

| Parameter | Setting |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 280°C |

| Oven Program | 150°C for 2 min, ramp to 320°C at 10°C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 50-700 |

| MS Source Temperature | 230°C |

| MS Quadrupole Temp | 150°C |

Protocol 2: LC-MS/MS Analysis of Intact Wax Esters

This protocol is suitable for the direct analysis of intact wax esters, including this compound, without hydrolysis.

1. Sample Preparation and Lipid Extraction:

-

Follow the same lipid extraction procedure as in Protocol 1, step 1.

2. LC-MS/MS Parameters (Illustrative):

| Parameter | Setting |

| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid |

| Gradient | Start with 60% B, ramp to 100% B over 15 min, hold for 5 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 50°C |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp | 400°C |

-

MRM Transitions: Specific precursor-to-product ion transitions for both the analyte(s) and this compound need to be determined by direct infusion of the standards. For this compound, the precursor ion would likely be the [M+H]+ or [M+NH4]+ adduct.

Mandatory Visualizations

Diagrams

Conclusion

This compound holds promise as an effective internal standard for the quantitative analysis of very-long-chain fatty acids and related lipid species by mass spectrometry. Its chemical properties make it suitable for both GC-MS and LC-MS platforms. The successful implementation of this compound as an internal standard requires careful method development and validation to ensure accuracy, precision, and reliability of the quantitative data. The protocols and information provided herein serve as a foundational guide for researchers to develop robust analytical methods tailored to their specific needs.

References

- 1. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Glyceryl Behenate in Lipid Nanoparticle Formulation for Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyceryl behenate (commonly known by the trade name Compritol® 888 ATO) is a versatile and widely used lipid excipient in the pharmaceutical industry. It consists of a mixture of mono-, di-, and triglycerides of behenic acid and is characterized by a high melting point (approximately 65–77°C), biocompatibility, and biodegradability.[1][2] These properties make it an ideal structural lipid for formulating solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).

SLNs are colloidal carriers where the liquid lipid of an emulsion is replaced by a solid lipid, creating a solid matrix that can encapsulate therapeutic agents.[3] NLCs are a second generation of these carriers, incorporating a blend of solid and liquid lipids to create a less-ordered lipid matrix. This imperfect crystal structure can lead to higher drug loading capacity and reduced drug expulsion during storage.[4]

Glyceryl behenate's crystalline nature allows for the formation of a stable nanoparticle core, providing controlled and sustained release of encapsulated drugs.[2] Its use in formulations has been shown to enhance the oral bioavailability of poorly soluble drugs and enable targeted delivery.[5] This document provides an overview of its application, quantitative data from representative studies, and detailed protocols for the formulation and characterization of glyceryl behenate-based lipid nanoparticles.

Data Presentation: Physicochemical Properties

The following tables summarize quantitative data from studies utilizing glyceryl behenate for the formulation of solid lipid nanoparticles for various drug molecules.

Table 1: Formulation and Physicochemical Characteristics of Glyceryl Behenate SLNs

| Drug | Key Formulation Variables | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference(s) |

| Lopinavir | Lipid: Glyceryl behenateSurfactants: Poloxamer 407, PEG 4000 | 214.5 ± 4.07 | - | -12.7 ± 0.87 | 81.6 ± 2.3 | [5] |

| Haloperidol | Lipid: Glyceryl behenate (150 mg)Surfactant: Tween 80 (2.5%) | 103 ± 9 | 0.190 ± 0.029 | -23.5 ± 1.07 | 79.46 ± 1.97 | [1] |

| Troxerutin | Lipid: Glyceryl behenateSurfactants: Soy lecithin, Tween-80 | 140.5 ± 1.02 | 0.218 ± 0.01 | -28.6 ± 8.71 | 83.62 ± 1.09 | [6] |

| Alprazolam | Drug-to-Lipid Ratio: 30:1Surfactant: Tween 20 | 179.4 ± 4.5 | 0.231 ± 0.03 | -14.3 ± 1.1 | 82.4 ± 2.1 | [2] |

PDI: Polydispersity Index

Table 2: In Vitro Drug Release Characteristics from Glyceryl Behenate SLNs

| Drug | Release Medium | Time | Cumulative Release (%) | Release Profile | Reference(s) |

| Haloperidol | Phosphate Buffer (pH 7.4) | 24 h | 87.21 ± 3.63 | Sustained Release | [1] |

| Troxerutin | Phosphate Buffer | 24 h | 82.47 | Sustained Release | [6] |

| Oleanolic Acid | Simulated Intestinal Fluid (pH 6.8) | 5 h (300 min) | ~45% | Sustained Release | [7] |

Visualized Workflows and Mechanisms

LNP Formulation & Characterization Workflow

The general process for creating and validating lipid nanoparticles involves a formulation step followed by comprehensive physicochemical characterization.

Composition of Lipid Nanoparticles: SLN vs. NLC

The primary difference between Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) lies in the composition of their lipid core.

Cellular Uptake and Drug Release Mechanism

Lipid nanoparticles primarily enter target cells through endocytosis. The acidic environment of the endosome is a key trigger for the eventual release of the therapeutic payload into the cytoplasm.[3][8]

Experimental Protocols

Protocol 4.1: Preparation of SLNs by Hot Homogenization

This method relies on emulsifying a melted lipid phase containing the drug in a hot aqueous surfactant solution, followed by high-pressure homogenization.[9][10]

Materials & Equipment:

-

Glyceryl behenate (Compritol® 888 ATO)

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Poloxamer 188, Tween 80)

-

Purified water

-

Water bath or heating mantle with magnetic stirrer

-

High-shear mixer (e.g., Ultra-Turrax)

-

High-pressure homogenizer (HPH)

-

Glass beakers and standard lab glassware

Procedure:

-

Prepare Lipid Phase: Weigh the required amount of glyceryl behenate and place it in a glass beaker. Heat it to 5-10°C above its melting point (approx. 80-85°C) using a water bath until a clear, molten liquid is formed.

-

Incorporate Drug: Weigh the API and add it to the molten lipid. Stir continuously until the drug is fully dissolved or homogeneously dispersed. Maintain the temperature.

-

Prepare Aqueous Phase: In a separate beaker, dissolve the surfactant(s) in purified water. Heat this aqueous phase to the same temperature as the lipid phase (80-85°C).

-

Form Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear mixer (e.g., at 8,000-10,000 rpm) for 5-10 minutes. This forms a coarse oil-in-water (o/w) emulsion.

-

Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.

-

Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir until it cools down to room temperature. The cooling process causes the lipid to recrystallize, forming the solid matrix of the SLNs.

-

Storage: Store the final SLN dispersion at 4°C for further analysis.

Protocol 4.2: Characterization of Particle Size, PDI, and Zeta Potential

These parameters are critical for predicting the stability and in vivo fate of nanoparticles and are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

Materials & Equipment:

-

Zetasizer or similar particle size analyzer

-

SLN dispersion

-

Purified water (for dilution)

-

Disposable cuvettes (for size and zeta potential)

Procedure:

-

Sample Preparation: Dilute the SLN dispersion with purified water to an appropriate concentration to achieve a suitable light scattering intensity (typically a dilution factor of 1:100 or as recommended by the instrument manufacturer).

-

Instrument Setup: Equilibrate the instrument to the desired temperature (usually 25°C).

-